molecular formula C9H16O6 B15290210 ((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl isobutyrate

((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl isobutyrate

Cat. No.: B15290210
M. Wt: 220.22 g/mol
InChI Key: JEMCWNNEJCOKPW-PILSHRGASA-N
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Description

((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl isobutyrate: is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an isobutyrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl isobutyrate typically involves the esterification of a tetrahydrofuran derivative with isobutyric acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl isobutyrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry: ((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl isobutyrate is used as a building block in organic synthesis due to its multiple functional groups, which allow for diverse chemical modifications.

Biology: In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving esters and hydroxyl groups.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of ((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl isobutyrate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, facilitating its conversion to other products.

Comparison with Similar Compounds

This detailed article provides a comprehensive overview of ((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl isobutyrate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl 2-methylpropanoate

InChI

InChI=1S/C9H16O6/c1-4(2)8(12)14-3-5-6(10)7(11)9(13)15-5/h4-7,9-11,13H,3H2,1-2H3/t5-,6-,7-,9?/m1/s1

InChI Key

JEMCWNNEJCOKPW-PILSHRGASA-N

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@H](C(O1)O)O)O

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)O)O)O

Origin of Product

United States

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